molecular formula C7H8Cl2FN B2475180 3-Chloro-5-fluorobenzylamine hydrochloride CAS No. 90389-34-7

3-Chloro-5-fluorobenzylamine hydrochloride

Cat. No.: B2475180
CAS No.: 90389-34-7
M. Wt: 196.05
InChI Key: SXKXBIIFCYGVBL-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorobenzylamine hydrochloride: is a chemical compound with the molecular formula C7H7ClFN·HCl and a molecular weight of 196.05 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is known for its unique structure, which includes both chlorine and fluorine atoms attached to a benzylamine moiety.

Scientific Research Applications

3-Chloro-5-fluorobenzylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluorobenzylamine hydrochloride typically involves the reaction of 3-chloro-5-fluorobenzylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

3-Chloro-5-fluorobenzylamine+HCl3-Chloro-5-fluorobenzylamine hydrochloride\text{3-Chloro-5-fluorobenzylamine} + \text{HCl} \rightarrow \text{this compound} 3-Chloro-5-fluorobenzylamine+HCl→3-Chloro-5-fluorobenzylamine hydrochloride

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-fluorobenzylamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include substituted benzylamines.

    Oxidation Reactions: Products include imines or nitriles.

    Reduction Reactions: Products include reduced amine derivatives.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluorobenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

  • 3-Chloro-4-fluorobenzylamine hydrochloride
  • 3-Chloro-2-fluorobenzylamine hydrochloride
  • 4-Chloro-5-fluorobenzylamine hydrochloride

Comparison: 3-Chloro-5-fluorobenzylamine hydrochloride is unique due to the specific positioning of the chlorine and fluorine atoms on the benzylamine ring. This positioning can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN.ClH/c8-6-1-5(4-10)2-7(9)3-6;/h1-3H,4,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKXBIIFCYGVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90389-34-7
Record name 1-(3-chloro-5-fluorophenyl)methanamine hydrochloride
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